![molecular formula C13H21NO3 B2498532 tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1434141-98-6](/img/structure/B2498532.png)
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves intricate steps that ensure the formation of the spiro linkage and the appropriate functional groups. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. This method highlights the complexity and specificity required in synthesizing spirocyclic compounds, ensuring the presence of functional groups like the formyl and carboxylate in the desired positions on the cycloalkane and lactam rings, respectively (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized using advanced techniques like X-ray diffraction analysis, revealing critical details such as the presence of diastereomers, the arrangement of functional groups, and the overall 3D conformation of the molecule. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showed it to have a monoclinic space group with specific cell parameters, indicating the detailed geometric arrangement of atoms within the compound (Moriguchi et al., 2014).
Chemical Reactions and Properties
Spirocyclic compounds like tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate undergo various chemical reactions, including intramolecular lactonization, which is pivotal in their synthesis. These reactions are often highly specific, requiring precise conditions to yield the desired spirocyclic structure. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, are dictated by the functional groups present and the overall 3D structure of the molecule.
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting point, and crystal structure, are crucial for their application in synthesis and drug design. These properties can significantly affect the compound's behavior in chemical reactions and its stability under various conditions. For example, the crystal structure analysis provides insights into the compound's stability, packing in the solid state, and potential interactions in biological systems.
Chemical Properties Analysis
The chemical properties of "tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate" and related compounds are influenced by their unique spirocyclic structure and functional groups. These properties include the compound's reactivity, its potential to undergo further chemical transformations, and its interactions with other molecules. Understanding these properties is essential for exploring the compound's applications in organic synthesis, medicinal chemistry, and material science.
- (Moriguchi et al., 2014) discusses the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing insights into the methodologies used for creating spirocyclic compounds.
Scientific Research Applications
Environmental Remediation and Pollution Control
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases innovative methods for breaking down environmental pollutants using advanced technology. This study emphasizes the potential for applying radio frequency (RF) plasma reactors in decomposing and converting harmful environmental contaminants into less harmful substances, thereby offering a novel approach to pollution remediation (L. Hsieh et al., 2011).
Chemical Synthesis and Industrial Applications
The review of thermophysical property measurements on mixtures containing MTBE, TAME, and other ethers with non-polar solvents highlights the importance of understanding chemical interactions for industrial applications, such as fuel additives to improve octane rating and reduce exhaust pollution. This comprehensive review aids in identifying where further property measurements are required, contributing to the development of more efficient and environmentally friendly fuel additives (K. Marsh et al., 1999).
Biodegradation and Environmental Fate
The microbial degradation of MTBE and tert-butyl alcohol in the subsurface environment reviews the biodegradability of fuel oxygenates under various redox conditions. This work emphasizes the complexity of biodegradation processes in the environment and the need for further research to understand the fate of such compounds thoroughly (T. Schmidt et al., 2004).
Emerging Research Areas
Studies on the synthetic applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrate the chemical's utility in creating complex organic structures, which are crucial in pharmaceuticals and natural product synthesis. This highlights the ongoing advancements in synthetic organic chemistry and the development of novel methodologies for constructing biologically relevant molecules (R. Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-5-13(14)7-10(8-13)9-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFLZYPQQYDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

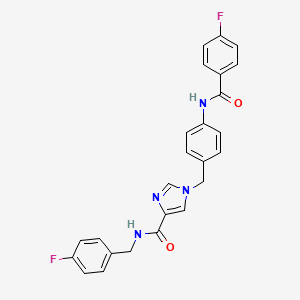
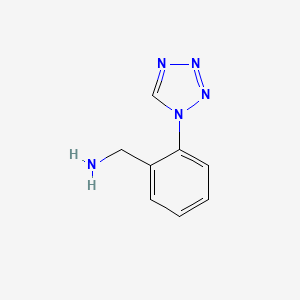
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
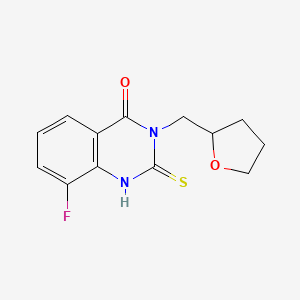
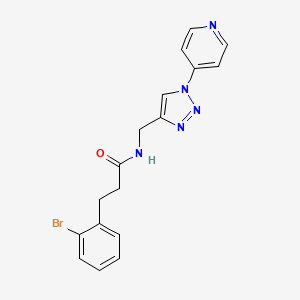
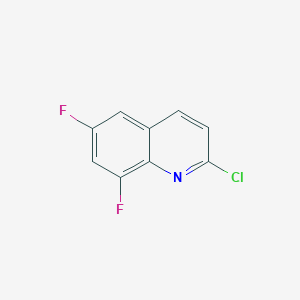
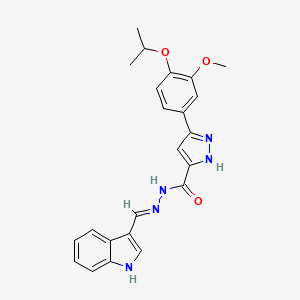
![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)
![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
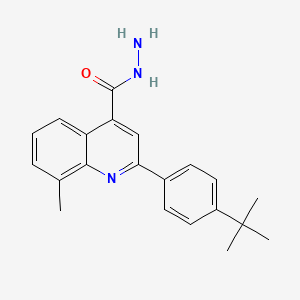
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
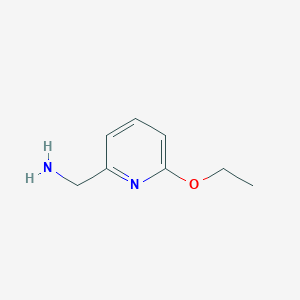
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)